molecular formula C11H16O2 B8373005 Cyclohexa-1,3-dienecarboxylic acid butyl ester

Cyclohexa-1,3-dienecarboxylic acid butyl ester

Cat. No. B8373005
M. Wt: 180.24 g/mol
InChI Key: MPOUJKQFBFWRKD-UHFFFAOYSA-N
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Patent
US07622481B2

Procedure details

Crude butyl ester (a) (55.25 g, max 0.207 mol) was dissolved in dry tetrahydrofuran (320 ml) and cooled in an ice/salt bath. To this was added slowly, over 1 hour, potassium t-butoxide in tetrahydrofuran (1 M, 220 ml, 0.22 mol). After 0.5 hour water and petroleum ether were added and the mixture filtered quickly through kieselguhr. The phases were separated and the aqueous extracted with more petroleum ether (×2). The combined organic extracts were washed with brine, dried and evaporated to give a mobile orange oil (31.85 g, 86%), which was used immediately without further purification.
Name
butyl ester
Quantity
55.25 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
220 mL
Type
solvent
Reaction Step Four
Name
Yield
86%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][C:6]([CH:8]1[CH2:13][CH2:12][CH:11]=[CH:10][CH:9]1OC(=O)C)=[O:7])[CH2:2][CH2:3][CH3:4].CC(C)([O-])C.[K+].O>O1CCCC1>[CH2:1]([O:5][C:6]([C:8]1[CH2:13][CH2:12][CH:11]=[CH:10][CH:9]=1)=[O:7])[CH2:2][CH2:3][CH3:4] |f:1.2|

Inputs

Step One
Name
butyl ester
Quantity
55.25 g
Type
reactant
Smiles
C(CCC)OC(=O)C1C(C=CCC1)OC(C)=O
Name
Quantity
320 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
petroleum ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Four
Name
Quantity
220 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice/salt bath
ADDITION
Type
ADDITION
Details
To this was added slowly, over 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the mixture filtered quickly through kieselguhr
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous extracted with more petroleum ether (×2)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(CCC)OC(=O)C1=CC=CCC1
Measurements
Type Value Analysis
AMOUNT: MASS 31.85 g
YIELD: PERCENTYIELD 86%
YIELD: CALCULATEDPERCENTYIELD 85.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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